molecular formula C11H19N3O2 B1611735 [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 887344-34-5

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1611735
CAS No.: 887344-34-5
M. Wt: 225.29 g/mol
InChI Key: NBWALRILKODKTK-UHFFFAOYSA-N
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Description

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 5-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

  • tert-Butyl (1H-imidazol-2-yl)methylcarbamate
  • tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate
  • N-Boc-ethanolamine

Comparison: [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is unique due to the presence of the 5-methyl group on the imidazole ring, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWALRILKODKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590009
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-34-5
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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